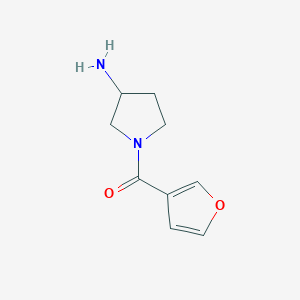![molecular formula C13H19NO B1464770 3-[4-(Sec-butil)fenoxi]azetidina CAS No. 1219977-25-9](/img/structure/B1464770.png)
3-[4-(Sec-butil)fenoxi]azetidina
Descripción general
Descripción
“3-[4-(Sec-butyl)phenoxy]azetidine” is a chemical compound with the molecular formula C13H19NO . It is used in various applications, including as a reagent in organic synthesis .
Synthesis Analysis
Azetidines, including “3-[4-(Sec-butyl)phenoxy]azetidine”, can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Other methods include cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, and reduction of β-lactams .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .Aplicaciones Científicas De Investigación
Pruebas farmacéuticas
3-[4-(Sec-butil)fenoxi]azetidina: se utiliza en pruebas farmacéuticas como un estándar de referencia de alta calidad . Su precisa estructura química y propiedades permiten obtener resultados precisos en los estudios farmacocinéticos y farmacodinámicos. Este compuesto se puede usar para calibrar instrumentos analíticos y validar metodologías en los procesos de descubrimiento y desarrollo de fármacos.
Química analítica
En el campo de la química analítica, este derivado de la azetidina sirve como reactivo o estándar para el análisis cromatográfico . Se puede utilizar para identificar y cuantificar los componentes de una mezcla compleja o para determinar la pureza de otras sustancias.
Ciencia de los materiales
El compuesto encuentra aplicación en la ciencia de los materiales, particularmente en el estudio de bloques de construcción heterocíclicos y azetidinas . Su estabilidad y reactividad lo hacen adecuado para crear materiales novedosos con posible uso en tecnología de baterías avanzadas y aplicaciones de entornos controlados.
Investigación química
This compound: es un compuesto valioso en la investigación química, especialmente en la síntesis de nuevas entidades químicas . Los investigadores pueden explorar su reactividad debido a la tensión del anillo de la porción de azetidina, lo que puede conducir al descubrimiento de nuevas reacciones y vías.
Bioquímica
En bioquímica, el papel de este compuesto es significativo en el estudio de heterociclos de cuatro miembros como las azetidinas . Su perfil de reactividad único impulsado por la tensión del anillo es de interés para diseñar moléculas bioactivas y comprender los procesos biológicos a nivel molecular.
Aplicaciones industriales
Industrialmente, This compound se puede utilizar como intermedio en la síntesis de compuestos más complejos. Su versatilidad en las reacciones químicas lo convierte en un activo valioso en la producción de diversos productos químicos industriales.
Aplicaciones ambientales
Por último, en la ciencia ambiental, este derivado de la azetidina podría explorarse por su posible uso en estrategias de monitoreo y remediación ambiental . Sus propiedades químicas podrían aprovecharse en el desarrollo de sensores o como compuesto modelo en estudios de contaminación.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-butan-2-ylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10(2)11-4-6-12(7-5-11)15-13-8-14-9-13/h4-7,10,13-14H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVURXYSERTJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283823 | |
| Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-25-9 | |
| Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)
![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)
![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)


![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)

amine](/img/structure/B1464697.png)


![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)


